

# An In-depth Technical Guide to Octaethylene Glycol (CAS 5117-19-1)

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## Compound of Interest

Compound Name: Octaethylene glycol

Cat. No.: B1677102

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## Introduction

**Octaethylene glycol** (OEG), with the CAS number 5117-19-1, is a discrete polyethylene glycol (PEG) derivative that is finding increasing application in biomedical and pharmaceutical research. As a hydrophilic and biocompatible molecule, it is frequently utilized as a linker or spacer in the development of bioconjugates, drug delivery systems, and hydrogels. Its defined length, in contrast to polydisperse PEG polymers, allows for the precise engineering of molecules with uniform properties, which is critical in the development of therapeutics and diagnostics. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of **octaethylene glycol**.

## Physicochemical and Safety Data

A summary of the key physicochemical properties of **octaethylene glycol** is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of **Octaethylene Glycol**

Property	Value	Reference(s)
CAS Number	5117-19-1	N/A
Molecular Formula	C <sub>16</sub> H <sub>34</sub> O <sub>9</sub>	N/A
Molecular Weight	370.44 g/mol	N/A
Appearance	Colorless to light yellow liquid or solid	N/A
Melting Point	22 °C	N/A
Boiling Point	175 °C at 0.01 Torr	N/A
Density	1.13 g/cm <sup>3</sup>	N/A
Solubility	Miscible with water. Soluble in lower aliphatic alcohols, acetone, and other organic solvents.	<a href="#">[1]</a>

The safety and handling of **octaethylene glycol** are critical for laboratory use. A summary of its hazard information is provided in Table 2.

Table 2: Hazard and Safety Information for **Octaethylene Glycol**

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data:

While specific LD50 data for **octaethylene glycol** is not readily available, data for ethylene glycol, the parent compound, can provide some context for its potential toxicity. The acute oral LD50 of ethylene glycol in mice has been reported to be 1,598 mg/kg.[2] However, it is important to note that the toxicity of PEG oligomers generally decreases as the chain length increases.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **octaethylene glycol** in experimental settings.

**Mass Spectrometry:** The electron ionization (EI) mass spectrum of **octaethylene glycol** typically shows characteristic fragment ions corresponding to the repeating ethylene oxide units.[3]

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of polyethylene glycols are characterized by signals from the ethylene glycol protons and carbons.[4] For **octaethylene glycol**, the  $^1\text{H}$  NMR spectrum would be expected to show a complex multiplet for the methylene protons and a signal for the terminal hydroxyl protons. The  $^{13}\text{C}$  NMR would show signals for the different carbon environments within the chain. High-resolution NMR is essential for resolving the signals of the individual ethylene glycol units.

**Infrared (IR) Spectroscopy:** The FT-IR spectrum of **octaethylene glycol** will exhibit characteristic absorption bands for O-H stretching (broad band around  $3400\text{ cm}^{-1}$ ), C-H stretching (around  $2900\text{ cm}^{-1}$ ), and C-O stretching (strong band around  $1100\text{ cm}^{-1}$ ).

## Applications and Experimental Protocols

**Octaethylene glycol** is a versatile tool in drug development and biomedical research. Its primary applications are in PEGylation and the formation of hydrogels.

### PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent by:

- Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.
- Masking from the immune system: This can reduce immunogenicity.
- Improving solubility: This is particularly beneficial for hydrophobic drugs.

#### Experimental Protocol: Synthesis of a PEG-Peptide Conjugate

This protocol describes a general method for the N-terminal PEGylation of a peptide using a pre-activated **octaethylene glycol** derivative.

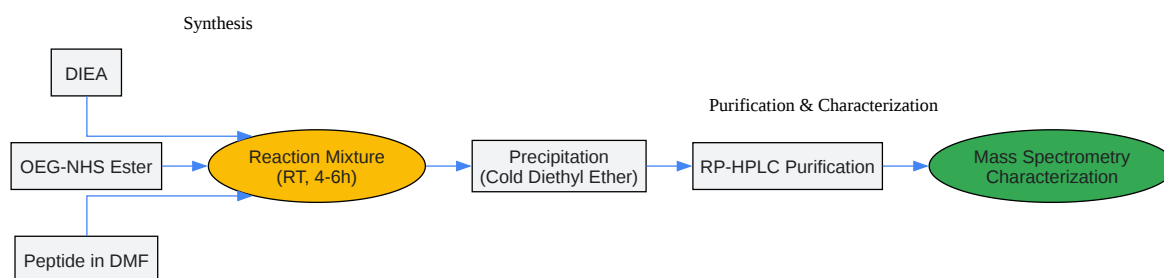
#### Materials:

- Peptide with a free N-terminal amine
- **Octaethylene glycol**-N-hydroxysuccinimide (OEG-NHS) ester
- Anhydrous Dimethylformamide (DMF)
- Diisopropylethylamine (DIEA)
- Diethyl ether (cold)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

#### Procedure:

- Dissolve the peptide in anhydrous DMF.
- Add a 1.2-fold molar excess of OEG-NHS ester to the peptide solution.
- Add a 2-fold molar excess of DIEA to the reaction mixture to act as a base.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction progress by RP-HPLC.

- Upon completion, precipitate the crude PEG-peptide conjugate by adding cold diethyl ether.
- Centrifuge the mixture and decant the ether.
- Wash the pellet with cold diethyl ether twice.
- Dry the crude product under vacuum.
- Purify the PEG-peptide conjugate by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
- Characterize the purified conjugate by mass spectrometry to confirm the correct molecular weight.



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Workflow for PEG-Peptide Conjugate Synthesis.

## Hydrogel Formation

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. PEG-based hydrogels are widely used in drug delivery and tissue engineering due to their biocompatibility and tunable properties. **Octaethylene glycol** can be

functionalized with reactive groups, such as acrylates or vinyl sulfones, to act as a crosslinker in the formation of hydrogels.

#### Experimental Protocol: Preparation of an **Octaethylene Glycol**-Based Hydrogel

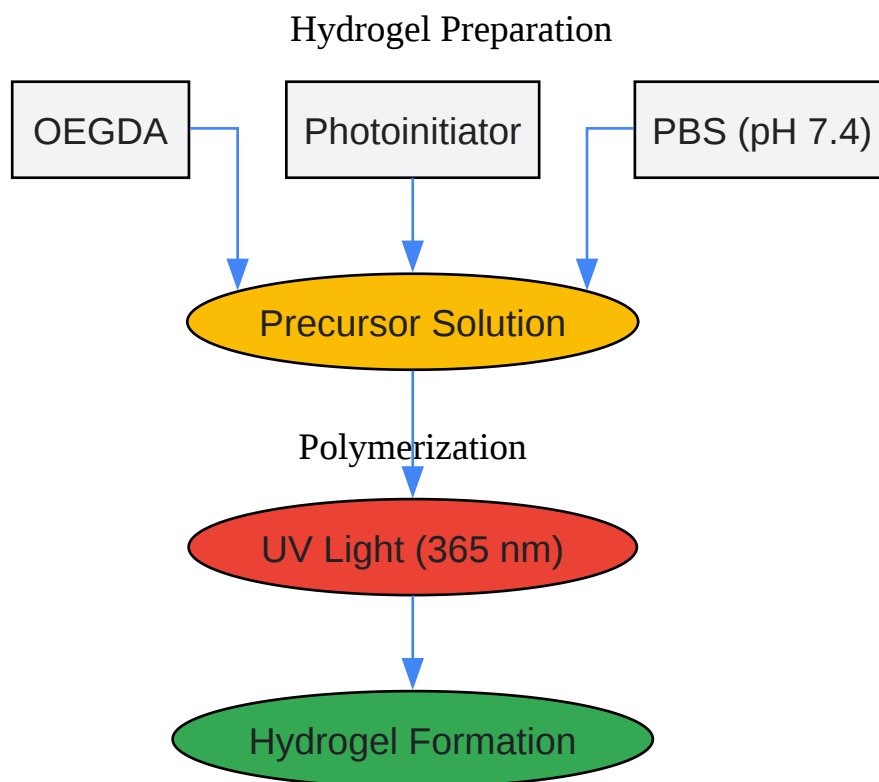
This protocol describes the formation of a hydrogel via photopolymerization of **octaethylene glycol** diacrylate (OEGDA).

##### Materials:

- **Octaethylene glycol** diacrylate (OEGDA)
- Photoinitiator (e.g., Irgacure 2959)
- Phosphate-buffered saline (PBS), pH 7.4
- UV light source (365 nm)

##### Procedure:

- Prepare a precursor solution by dissolving OEGDA in PBS to the desired concentration (e.g., 10% w/v).
- Add the photoinitiator to the precursor solution at a concentration of 0.05% w/v.
- Vortex the solution until the photoinitiator is completely dissolved.
- If encapsulating a drug, add the drug to the precursor solution at this stage.
- Pipette the precursor solution into a mold of the desired shape and size.
- Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate polymerization and crosslinking.
- The hydrogel will form as a solid, water-swollen network.
- Wash the hydrogel with PBS to remove any unreacted components.



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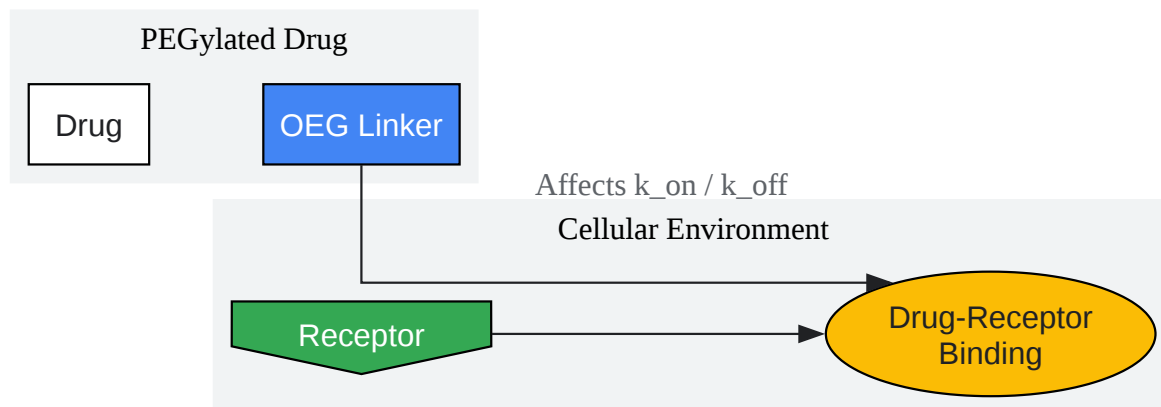
Workflow for Hydrogel Formation via Photopolymerization.

## Impact on Biological Systems

The use of **octaethylene glycol** as a linker in drug conjugates can have a significant impact on the interaction of the drug with its biological target.

## Drug-Receptor Interactions

PEGylation can influence the kinetics of drug-receptor binding. The flexible PEG chain can create a steric hindrance, which may decrease the association rate constant ( $k_{on}$ ) of the drug for its receptor. However, by increasing the local concentration of the drug near the cell surface and reducing non-specific binding, it can also decrease the dissociation rate constant ( $k_{off}$ ), potentially leading to a higher overall affinity ( $K_d$ ).



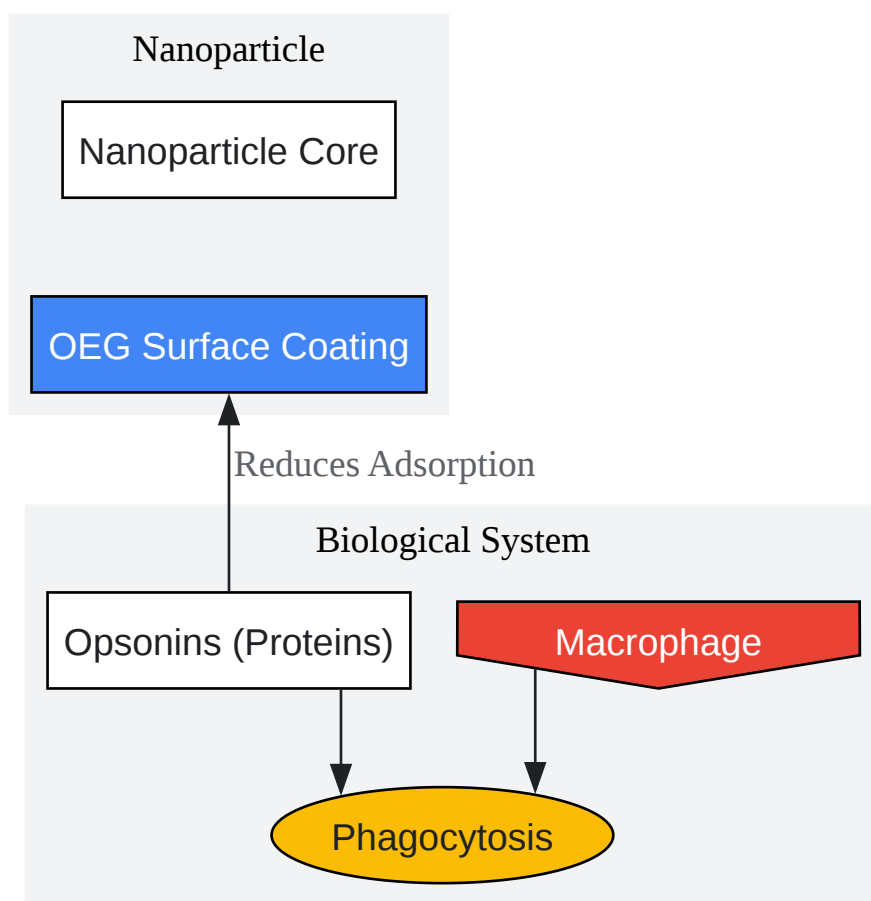
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Conceptual Diagram of OEG's Effect on Drug-Receptor Binding.

## Cellular Uptake

For drug delivery systems such as nanoparticles, PEGylation with molecules like **octaethylene glycol** can significantly alter their interaction with cells. The hydrophilic PEG layer creates a "stealth" effect, reducing opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES). This leads to longer circulation times and allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.





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Mechanism of Reduced Cellular Uptake by PEGylation.

## Conclusion

**Octaethylene glycol** is a valuable and versatile tool for researchers in drug development and biomaterials science. Its well-defined structure, biocompatibility, and hydrophilicity make it an ideal component for creating advanced therapeutic and diagnostic agents. The ability to precisely control the properties of bioconjugates and hydrogels through the use of discrete PEG linkers like **octaethylene glycol** is crucial for the rational design of next-generation medical technologies. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively incorporate this molecule into their research endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Octaethylene Glycol (CAS 5117-19-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677102#octaethylene-glycol-cas-number-5117-19-1-technical-data-sheet]

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